2-(5-Aminoisoxazol-3-YL)-2-methylpropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Aminoisoxazol-3-YL)-2-methylpropan-1-OL” is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have been the subject of significant research due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction has been extensively studied and is the basis for the synthesis of many isoxazole derivatives .Aplicaciones Científicas De Investigación
Novel EAA Receptor Antagonists
A study explores the development of novel excitatory amino acid (EAA) receptor antagonists derived from the isoxazole amino acid AMPA, highlighting their potential in neuroprotection and their selective inhibition properties for non-NMDA receptor sites. These compounds show promise in protecting rat striatal neurons against neurotoxic effects, offering insights into the synthesis and pharmacology of EAA receptor antagonists (Krogsgaard‐Larsen et al., 1991).
Biofuel Production
Research demonstrates the engineered metabolic pathways in Escherichia coli for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, highlighting the modification of amino acid pathways for enhanced biofuel production (Bastian et al., 2011).
C(sp3)-H Bond Activation
A study on α-aminobutanoic acid derivatives utilizing bidentate auxiliaries derived from isoxazole shows the potential for selective and efficient modification of amino acids through C(sp3)-H bond activation. This research opens pathways for synthesizing non-natural amino acids, providing a foundation for novel organic synthesis methods (Pasunooti et al., 2015).
Anti-inflammatory Applications
The synthesis process for compounds starting with 3-amino-5-methylisoxazole, demonstrating anti-inflammatory properties, is detailed in a study. This offers a novel approach for preparing compounds with potential applications in treating inflammation (Matson, 1990).
Anticancer Evaluation
Another research focuses on the synthesis and evaluation of novel isoxazole/pyrazole derivatives, including 3-amino-5-methylisoxazole, for their anticancer activity. This study showcases the potential of these compounds in developing new therapeutic agents against cancer (Abu Bakr et al., 2016).
Mecanismo De Acción
The mechanism of action of isoxazole derivatives is largely dependent on the specific derivative and its biological activity. For example, some isoxazole derivatives have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Safety and Hazards
Direcciones Futuras
Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, future research will likely continue to focus on the development of new synthetic strategies and the design of new isoxazole derivatives . This will be based on the most recent knowledge emerging from the latest research .
Propiedades
IUPAC Name |
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)11-9-5/h3,10H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJAGQWEIIKATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NOC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188910-70-4 |
Source
|
Record name | 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.